molecular formula C15H16ClNO4S B2778231 N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide CAS No. 1351661-18-1

N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide

Cat. No.: B2778231
CAS No.: 1351661-18-1
M. Wt: 341.81
InChI Key: MBYDBWXRAWLHTR-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide is an organic compound with a complex structure that includes a chloro-substituted methoxyphenyl group, a phenoxyethane chain, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 5-chloro-2-methoxyphenylamine and 2-phenoxyethanesulfonyl chloride. These intermediates are then reacted under controlled conditions to form the target compound. The reaction often requires the use of solvents like N,N-dimethylformamide (DMF) and bases such as sodium hydride (NaH) to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like hydrogen gas (H2) with a palladium catalyst for reduction, and nucleophiles like ammonia (NH3) for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the chloro group can produce various substituted derivatives with different functional groups.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a chloro-substituted methoxyphenyl group and a phenoxyethane chain allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4S/c1-20-15-8-7-12(16)11-14(15)17-22(18,19)10-9-21-13-5-3-2-4-6-13/h2-8,11,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYDBWXRAWLHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NS(=O)(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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